molecular formula C19H21N3O2 B5837956 N'-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide

N'-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide

Cat. No.: B5837956
M. Wt: 323.4 g/mol
InChI Key: FYKYCUQFTRWDNO-UHFFFAOYSA-N
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Description

N’-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety linked to a hydroxybenzohydrazide group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide typically involves the condensation of 1-benzylpiperidin-4-one with 4-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization from acetone .

Industrial Production Methods

While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpiperidinone derivatives, while reduction can produce benzylpiperidine amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This binding is often facilitated by hydrogen bonding and van der Waals interactions, which stabilize the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    N’-(1-benzylpiperidin-4-ylidene)-2-cyanoacetohydrazide: Similar structure but with a cyano group instead of a hydroxy group.

    N’-(1-benzylpiperidin-4-ylidene)acetohydrazide: Lacks the hydroxy group present in the target compound.

Uniqueness

N’-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding and increase the compound’s solubility and reactivity compared to its analogs .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-ylidene)amino]-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c23-18-8-6-16(7-9-18)19(24)21-20-17-10-12-22(13-11-17)14-15-4-2-1-3-5-15/h1-9,23H,10-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKYCUQFTRWDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NNC(=O)C2=CC=C(C=C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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